molecular formula C14H15ClN8 B6452831 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549016-40-0

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No. B6452831
CAS RN: 2549016-40-0
M. Wt: 330.77 g/mol
InChI Key: JUUSJGFWZYVZQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine” is also known as Buspirone . It has a molecular formula of C21H31N5O2 and an average mass of 385.503 Da .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a pyrimidinyl piperazinyl group attached to a purine ring . The structure is also available as a 2D Mol file .


Physical And Chemical Properties Analysis

Buspirone is a white or almost white, crystalline powder . It is freely soluble in water and methanol, but practically insoluble in acetone . It also shows polymorphism .

Scientific Research Applications

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has a wide range of scientific research applications. It has been used as a tool to study the effects of DNA methylation, as well as to study the mechanisms of action of various drugs. It has also been used to study the effects of epigenetic modifications on gene expression and to study the effects of environmental stressors on gene expression. This compound has also been used to study the effects of gene silencing by DNA methylation and to study the effects of drug-induced gene expression changes.

Mechanism of Action

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine acts as a methyltransferase inhibitor, which prevents the methylation of DNA. This inhibition of methylation leads to changes in gene expression and can be used to study the effects of epigenetic modifications on gene expression. This compound can also be used to study the effects of environmental stressors on gene expression, as well as the effects of drug-induced gene expression changes.
Biochemical and Physiological Effects
This compound has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of DNA methyltransferases, leading to changes in gene expression. It has also been shown to induce apoptosis in cells and to inhibit the growth of cancer cells. Additionally, this compound has been shown to modulate the expression of various genes involved in drug metabolism and to modulate the activity of various enzymes involved in metabolic pathways.

Advantages and Limitations for Lab Experiments

The use of 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine in laboratory experiments offers several advantages. It is a relatively inexpensive compound, and its synthesis can be easily optimized. Additionally, it is a stable compound and can be stored for extended periods of time. Furthermore, this compound can be used to study a wide range of biochemical and physiological processes, making it a valuable tool for research.
However, there are also several limitations to the use of this compound in laboratory experiments. It is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, the effects of this compound on various biochemical and physiological processes are still being studied, and its use in laboratory experiments is still being developed.

Future Directions

The potential future directions for 6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine research are numerous. Further research is needed to better understand its mechanism of action and to determine its exact effects on various biochemical and physiological processes. Additionally, further research is needed to develop new methods of synthesizing this compound and to optimize its use in laboratory experiments. Furthermore, further research is needed to determine the effects of this compound on various diseases, such as cancer and neurological disorders, and to develop new therapeutic uses for this compound. Finally, further research is needed to develop new methods of detecting and quantifying this compound in biological samples.

Synthesis Methods

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is synthesized through a multi-step process. The first step involves the reaction of 4-chloro-2-methyl-5-amino-1-pyrimidinecarboxylic acid with 2-aminobenzaldehyde, followed by the addition of a base. This is then followed by the addition of a nucleophile, such as dimethylamine, and the reaction of the resulting intermediate with ethyl chloroformate. The reaction is then completed by the addition of a base, followed by the addition of a catalyst, such as palladium chloride, and the reaction of the resulting intermediate with ethyl chloroformate. The final product is then isolated and purified using standard techniques.

properties

IUPAC Name

6-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUUSJGFWZYVZQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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